![molecular formula C6H6BrN3O B2825831 Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide CAS No. 1451215-02-3](/img/structure/B2825831.png)

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

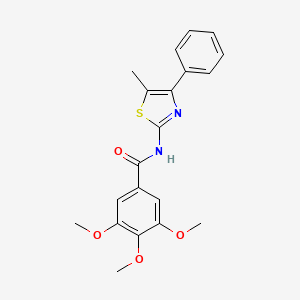

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of various compounds and has shown multifarious biological activity .

Synthesis Analysis

Imidazo[1,2-a]pyrazine has been synthesized through different chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods have been used to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine is complex and versatile, allowing it to act as a scaffold in organic synthesis and drug development . The structure is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine has shown significant reactivity in various chemical reactions. It has been used in multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The mechanisms for these reactions have been discussed in various studies to observe the formation of this heterocyclic moiety .科学的研究の応用

Versatile Scaffold in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine is recognized for its versatility in organic synthesis and drug development. This compound acts as a foundational scaffold, facilitating a variety of synthetic methods and displaying multifaceted biological activity. Its use is influenced by the pattern and position of substitution, opening avenues for future advancements in this field (Goel, Luxami, & Paul, 2015).

Luminescence in Bioluminescence and Chemiluminescence

Imidazo[1,2-a]pyrazin-3(7H)-one compounds are notable for their luminescent properties. They are involved in the bioluminescence of marine organisms like coelenterate luciferin "coelenterazine" and Cypridina luciferin. Additionally, their analogues play a role in chemiluminescence, with potential applications in bioassays (Teranishi, 2007).

Role in Proton Conducting Polymers and Liquids

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide contributes to the field of electrochemistry, particularly in the creation of protonic defects and the mobility of protons in polymers and liquids. This property is comparable to water-containing systems but offers increased temperature stability and stronger Bronstedt base characteristics. Such materials are potentially applicable in electrochemical cells, fuel cells, and secondary batteries (Kreuer et al., 1998).

Inhibitor of Aurora Kinases

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, a type of enzyme involved in cell division. These compounds have shown effectiveness in inhibiting tumor growth in human tumor xenograft mouse models, indicating their potential in cancer therapy (Yu et al., 2010).

Antitumor Properties and SAR Studies

Several studies have explored the antitumor properties of imidazo[1,2-a]pyrazine derivatives, focusing on their synthesis, characterization, and activity against various cancer cell lines. These studies reveal the potential of these compounds in cancer therapy, aided by structure-activity relationship (SAR) analyses (Goel, Luxami, & Paul, 2015; Myadaraboina et al., 2010)(Myadaraboina et al., 2010).

Role in Neuroscience

Imidazo[1,2-a]pyrazine derivatives have been investigated for their neuropharmacological potential. They have been identified as modulators of specific receptors in the brain, suggesting applications in the treatment of conditions like schizophrenia and epilepsy (Savall et al., 2018).

将来の方向性

Imidazo[1,2-a]pyrazine has shown significant potential in the field of organic synthesis and drug development . The progress made in synthetic methods and its reactivity suggest that it could bring about future developments in these fields . Furthermore, the potential of various derivatives of this scaffold to be used not only as drugs, but also as organoelectronic materials and fluorescent materials, cannot be ignored .

特性

IUPAC Name |

7H-imidazo[1,2-a]pyrazin-8-one;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.BrH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPZJTVWTYNFHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=O)N1.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2825751.png)

![N-[(1-Methoxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2825756.png)

![2-Cyclopropyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2825761.png)

![2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2825762.png)

![2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2825768.png)

![2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2825770.png)

![3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B2825771.png)